

Comparing the safety profiles of Tirfipiravir and other antivirals

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Comparative Safety Profiles of Novel Antiviral Agents

A detailed guide for researchers and drug development professionals on the safety profiles of Favipiravir, Remdesivir, and Molnupiravir. This guide includes a summary of adverse event data, an overview of safety assessment methodologies in clinical trials, and visualizations of key experimental and logical workflows.

Note on **Tirfipiravir**: As of late 2025, publicly available data from clinical trials regarding the safety and efficacy of **Tirfipiravir**, a nucleoside compound identified as an antiviral agent against influenza and coronaviruses, is not available. Therefore, a direct comparison of its safety profile with other antivirals is not currently feasible. This guide will focus on a comparative analysis of other prominent antiviral agents for which substantial safety data has been published.

Overview of Safety Profiles

The rapid development of antiviral therapeutics has been crucial in addressing global health crises. Understanding the safety profiles of these agents is paramount for their effective and safe use. This guide provides a comparative analysis of the safety data for three key antiviral drugs: Favipiravir, Remdesivir, and Molnupiravir, based on findings from clinical trials and post-marketing surveillance.



Quantitative Safety Data Summary

The following tables summarize the reported adverse events (AEs) for Favipiravir, Remdesivir, and Molnupiravir from various clinical studies. It is important to note that the incidence rates of AEs can vary depending on the patient population, disease severity, and study design.

Table 1: Common Adverse Events (Reported in ≥1% of Patients)

Adverse Event Category	Favipiravir	Remdesivir	Molnupiravir
Gastrointestinal	Diarrhea, Nausea, Vomiting, Abdominal Pain[1]	Nausea[2], Diarrhea	Diarrhea, Nausea, Dizziness
Hepatic	Increased ALT/AST (liver enzymes)[1][3]	Increased ALT/AST[2]	-
Metabolic	Hyperuricemia (increased uric acid) [1][4]	-	-
Neurological	-	Headache	-
Dermatological	-	Rash	Rash[5]
Hematological	Neutropenia, Thrombocytopenia[1]	-	-

Table 2: Serious Adverse Events and Other Safety Concerns



Safety Concern	Favipiravir	Remdesivir	Molnupiravir
Serious Adverse Events	Generally low incidence (around 0.4% in some studies) [4][6].	Acute Kidney Injury, Hypotension, Serious Infusion-Related Reactions[7].	Serious adverse events occurred in 7% of subjects in the MOVe-OUT trial, with most being COVID-19 related[8].
Teratogenicity/Embryo -fetal Toxicity	Known teratogenic and embryotoxic effects in animal studies. Contraindicated in pregnancy[9].	Limited data, but advised to be used during pregnancy only if the potential benefit justifies the potential risk.	May cause fetal harm based on animal studies. Not recommended for use during pregnancy[8].
Bone and Cartilage Toxicity	-	-	Observed in animal studies, not authorized for use in patients under 18 years of age[8].
Mutagenicity	-	-	Potential for mutagenicity is a concern, though the risk to patients is considered low for the short treatment course[10].

Experimental Protocols for Safety Assessment

The safety of antiviral drugs is rigorously evaluated throughout the drug development process, from preclinical studies to post-marketing surveillance.

Preclinical Safety Assessment

Before human trials, antiviral candidates undergo extensive preclinical testing to identify potential toxicities.



- In Vitro Cytotoxicity Assays: These assays determine the concentration of the drug that is toxic to various human cell lines. This helps in establishing an initial therapeutic window[11].
- Animal Toxicology Studies: Rodent and non-rodent species are used to assess the effect of
 the drug on various organ systems. These studies include single-dose and repeat-dose
 toxicity studies to identify target organs for toxicity and to determine a no-observed-adverseeffect level (NOAEL)[12]. For example, repeat-dose toxicity studies in animals for favipiravir
 revealed adverse effects on hematopoietic tissues and liver function, as well as testis
 toxicity[9]. For molnupiravir, bone and cartilage toxicity was observed in rats[8].
- Safety Pharmacology Studies: These studies investigate the potential undesirable effects of a drug on major physiological functions, such as the cardiovascular, respiratory, and central nervous systems[13].
- Genotoxicity and Carcinogenicity Studies: These are conducted to assess the potential of the drug to cause genetic mutations or cancer.
- Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects on fertility, fetal development (teratogenicity), and postnatal development[14].

Clinical Trial Safety Monitoring

In human clinical trials, safety is a primary endpoint. The methodology for safety assessment is predefined in the trial protocol.

- Adverse Event (AE) Monitoring and Reporting: All AEs experienced by trial participants are
 recorded, regardless of whether they are considered to be related to the study drug. AEs are
 graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the
 investigational product[15]. In the MOVe-OUT trial for molnupiravir, adverse events were
 those reported while subjects were on the study drug or within 14 days of its completion or
 discontinuation[8].
- Laboratory Safety Tests: Blood and urine samples are collected at regular intervals to monitor for changes in hematology, clinical chemistry (including liver and kidney function tests), and other relevant biomarkers[16].



- Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature) and physical examinations are conducted to detect any clinical signs of toxicity[15].
- Electrocardiograms (ECGs): ECGs are performed to monitor for any adverse effects on cardiac rhythm.
- Special Populations: Safety is carefully evaluated in specific populations, such as the elderly, patients with pre-existing conditions, and, when appropriate, pediatric patients[5][7].

Visualizations

General Workflow for Antiviral Drug Safety Assessment

The following diagram illustrates the typical stages of safety assessment for an antiviral drug, from preclinical studies through to post-marketing surveillance.



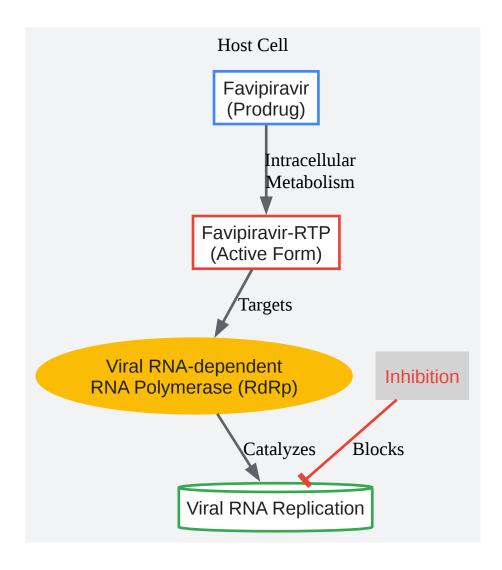
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Caption: A generalized workflow for the safety assessment of antiviral drugs.

Mechanism of Action of Favipiravir

The following diagram illustrates the proposed mechanism of action for Favipiravir, which involves its conversion to an active form that inhibits the viral RNA-dependent RNA polymerase (RdRp).





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References

- 1. Adverse effects associated with favipiravir in patients with COVID-19 pneumonia: a retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Safety and monitoring in patients receiving remdesivir for COVID-19 [who.int]
- 4. A review of the safety of favipiravir a potential treatment in the COVID-19 pandemic? -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study to Assess the Safety, Pharmacokinetics, and Efficacy of Baloxavir Marboxil in Healthy Pediatric Participants From Birth to < 1 Year With Influenza-Like Symptoms | MedPath [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. molnupiravir.com [molnupiravir.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The safety, tolerability and mortality reduction efficacy of remdesivir; based on randomized clinical trials, observational and case studies reported safety outcomes: an updated systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Preclinical development of antiviral drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of developmental toxicity of the anti-COVID-19 drug molnupiravir using gastruloid-based in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. nbst.it [nbst.it]
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